3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-11-28-19-10-8-17(12-15(19)2)30(26,27)23-16-7-9-20-18(13-16)24(5)21(25)22(3,4)14-29-20/h7-10,12-13,23H,6,11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZKPCLOXGQWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide (CAS Number: 921903-75-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The structure includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 921903-75-5 |
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. It was developed in the context of targeting Trypanosomatidae parasites, particularly Trypanosoma brucei, which causes sleeping sickness. The compound exhibited significant trypanocidal activity with IC50 values in the low micromolar range. In vitro assays demonstrated that it disrupts essential cellular processes in these parasites by inhibiting protein import into glycosomes .
Antibacterial and Antifungal Properties
In addition to its antiparasitic properties, the compound was evaluated for antibacterial and antifungal activities. Preliminary results indicated that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the oxazepine ring could enhance its antimicrobial potency .
For example, derivatives of related compounds showed MIC values significantly lower than standard antibiotics like ampicillin and streptomycin. Specific compounds demonstrated MIC values as low as 0.004 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for parasite survival and proliferation.
- Disruption of Cellular Processes : It interferes with protein import processes in trypanosomes, leading to cell death.
- Binding Affinity : Studies using NMR and binding assays indicate a strong interaction with target proteins involved in cellular metabolism .
Case Studies
Several case studies have documented the efficacy of similar compounds derived from the tetrahydrobenzo[b][1,4]oxazepine scaffold:
- Study on Trypanosomiasis : A drug development campaign utilized structural biology and computer-aided drug design to optimize compounds targeting the PEX14−PEX5 interaction in T. brucei. The study revealed that derivatives based on this scaffold exhibited promising trypanocidal activity .
- Antimicrobial Testing : A comprehensive evaluation of various derivatives indicated that modifications to the 4-propoxy group significantly enhanced antimicrobial activity against various pathogens .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Functional Comparisons
Key Findings
- Bioactivity: The benzooxazepine-sulfonamide hybrid lacks direct biological data but shares structural motifs with known enzyme inhibitors.
- Stereochemical Complexity : The 3,3,5-trimethyl substitution on the oxazepin ring may enhance metabolic stability compared to simpler oxazepane derivatives, as seen in serotonin receptor modulators .
- Synthetic Challenges : The compound’s synthesis likely requires multi-step protocols similar to those in , where protecting groups (e.g., tert-butyldimethylsilyl) and phosphoramidite chemistry are employed for regioselective coupling .
Vorbereitungsmethoden
Cyclization of Precursor Amides
The oxazepin core is typically formed via cyclization of a substituted benzamide precursor. For example, 1,2,3,4-tetrahydro-1-methyl-5H-1,4-benzodiazepin-5-one can be sulfonated using chlorosulfonic acid to yield a sulfonyl chloride intermediate. Subsequent reaction with alkylamines facilitates ring closure to form the oxazepin structure.
Reaction Conditions :
Functionalization of the Oxazepin Ring
The 3,3,5-trimethyl and 4-oxo substituents are introduced via alkylation and oxidation steps. Methyl groups are added using methyl iodide or dimethyl sulfate under basic conditions, while the ketone at position 4 is installed via oxidation of a secondary alcohol using potassium permanganate or chromium trioxide.
Preparation of the 3-Methyl-4-Propoxybenzenesulfonamide Moiety
The benzenesulfonamide segment requires regioselective propoxylation and methylation.
Nitration and Oxidation of Toluene Derivatives
A method adapted from CN104447348A involves nitration of 2,4-dimethylnitrobenzene using concentrated nitric acid (30–65%) at elevated temperatures (100–135°C) and pressures (0.8–1.2 MPa). This step introduces nitro groups ortho to existing methyl substituents, which are later reduced to amines for sulfonylation.
Propoxylation via Williamson Ether Synthesis
The propoxy group is introduced at the para position through nucleophilic substitution. A nitrobenzene derivative is treated with propyl bromide in the presence of a base (e.g., sodium hydride) to form the ether linkage. Subsequent hydrogenation reduces the nitro group to an amine, enabling sulfonamide formation.
Sulfonylation and Amidation
Sulfonation is achieved using chlorosulfonic acid, followed by reaction with ammonia or a primary amine to yield the sulfonamide. For the target compound, the sulfonyl chloride intermediate is coupled with the tetrahydrobenzooxazepin amine under basic conditions (e.g., pyridine or triethylamine).
Coupling of the Oxazepin and Benzenesulfonamide Components
The final step involves forming the N-aryl bond between the sulfonamide and oxazepin moieties.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling reactions enable the attachment of the sulfonamide to the oxazepin ring. Using a palladium(II) acetate catalyst, Xantphos ligand, and cesium carbonate base, the reaction proceeds at 80–100°C in toluene or dioxane.
Acid-Base Neutralization and Purification
Post-coupling, the crude product is neutralized with sodium carbonate and purified via recrystallization or column chromatography. Yields are optimized by controlling temperature (40–70°C) and solvent polarity (e.g., ethanol/water mixtures).
Optimization and Industrial Scalability
Reaction Yield Enhancements
- Catalyst Selection : Palladium catalysts improve coupling efficiency, achieving yields >50%.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance sulfonylation kinetics.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms purity >98% using a C18 column and acetonitrile/water mobile phase.
Comparative Analysis of Synthetic Routes
Q & A
Q. Optimization Strategies :
- Reaction Conditions : Temperature control (±2°C) and inert atmosphere (N₂/Ar) minimize side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility .
Q. Table 1: Critical Reaction Parameters
| Step | Optimal Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Cyclization | 70°C, pH 6–7, ZnCl₂ catalyst | 45–60% | Competing ring-opening reactions |
| Sulfonylation | Anhydrous DMF, 0–5°C | 50–70% | Over-sulfonation impurities |
| Final Purification | Reverse-phase HPLC (ACN/H₂O gradient) | >95% purity | Co-elution of stereoisomers |
Basic: Which analytical techniques are essential for confirming structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., propoxy vs. methoxy groups) and confirms stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 487.2) and detects fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous stereocenters in the oxazepine ring .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm⁻¹) .
Q. Table 2: Key Spectral Signatures
| Technique | Critical Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (triplet, propoxy CH₃) | Substituent identification |
| HRMS | m/z 487.2 (calc. 487.19) | Molecular formula confirmation |
| X-ray Diffraction | Crystallographic R-factor < 0.05 | Absolute configuration assignment |
Advanced: How can contradictory biological activity data across studies be resolved?
Answer: Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Solubility Issues : Aggregation in aqueous buffers may lead to false negatives; use DMSO concentrations <0.1% .
- Metabolic Instability : Hepatic microsome assays (e.g., rat vs. human) assess species-specific degradation .
Q. Methodological Solutions :
- Standardized Protocols : Adopt NIH/EMA guidelines for IC₅₀ determination .
- Dose-Response Curves : Use 8–12 concentration points to improve accuracy .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Screens against SYK kinase (PDB: 3FQR), prioritizing hydrogen bonds with Asp512 and hydrophobic contacts with Leu377 .
- MD Simulations (GROMACS) : Assesses binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
- QSAR Models : Predicts bioactivity using descriptors like logP and topological polar surface area (TPSA) .
Q. Table 3: In Silico Parameters for SYK Inhibition
| Parameter | Optimal Range | Impact on Activity |
|---|---|---|
| Docking Score (kcal/mol) | ≤−8.5 | Strong binding affinity |
| logP | 2.5–3.5 | Balances solubility and uptake |
| TPSA | 90–110 Ų | Membrane permeability |
Advanced: How can substituent effects on activity be systematically studied?
Answer:
- SAR via Parallel Synthesis : Synthesize derivatives with varied substituents (e.g., methyl, chloro, trifluoromethyl) at the benzenesulfonamide group .
- Free-Wilson Analysis : Quantifies contributions of individual substituents to IC₅₀ values .
- Crystallography : Resolve ligand-target co-crystals to identify critical binding interactions .
Q. Key Findings :
- Propoxy Group : Enhances SYK inhibition (IC₅₀ = 12 nM) compared to methoxy (IC₅₀ = 45 nM) due to hydrophobic filling .
- 3,3,5-Trimethyl Oxazepine : Stabilizes a bioactive conformation via intramolecular H-bonds .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxazepine Ring Opening : Occurs at pH >8; controlled via buffered conditions (pH 6–7) .
- Sulfonamide Over-Substitution : Minimized by slow addition of sulfonyl chloride at 0–5°C .
- Diastereomer Formation : Chiral HPLC separates enantiomers using cellulose-based columns .
Advanced: How to evaluate pharmacokinetics using in vitro models?
Answer:
- Microsomal Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis (>90% binding reduces free concentration) .
Q. Table 4: ADME Profile
| Parameter | Result | Implication |
|---|---|---|
| Microsomal t₁/₂ | 28 min (human) | Moderate hepatic clearance |
| Caco-2 Papp | 2.1×10⁻⁶ cm/s | High oral absorption potential |
| Plasma Binding | 92% | Limited free drug availability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
